2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid
Description
Chemical Identity and Classification
2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid represents a complex organic molecule with distinctive structural characteristics that place it within multiple chemical classification systems. The compound is formally identified by the Chemical Abstracts Service number 1179749-72-4, establishing its unique position in chemical databases worldwide. The molecular formula C₁₂H₁₈N₄O₃ indicates a moderate-sized organic molecule with a molecular weight of 266.3 grams per mole, positioning it within the range suitable for pharmaceutical applications.
The International Union of Pure and Applied Chemistry systematic name for this compound is {cyclopentyl[3-(1H-1,2,4-triazol-1-yl)propanoyl]amino}acetic acid, which precisely describes its structural architecture. This nomenclature reveals the presence of three key structural components: a cyclopentyl ring system, a 1,2,4-triazole heterocycle, and an acetic acid functional group connected through a propanamido linker. The compound carries the MDL number MFCD12525239, further establishing its identity in chemical inventory systems.
From a structural classification perspective, this compound belongs to the triazole derivative family, specifically incorporating the 1,2,4-triazole isomer rather than the 1,2,3-triazole alternative. The 1,2,4-triazole ring system consists of a five-membered aromatic heterocycle containing two carbon atoms and three nitrogen atoms, with the nitrogen atoms positioned at the 1, 2, and 4 positions of the ring. This heterocyclic core exhibits amphoteric properties, demonstrating susceptibility to both N-protonation and deprotonation in aqueous solution, with a pKa of 1,2,4-triazolium recorded at 2.45 and the neutral molecule at 10.26.
Table 1: Chemical Identity and Physical Properties
The structural complexity of this compound extends beyond simple heterocyclic classification. The molecule incorporates multiple functional groups that contribute to its potential biological activity and chemical reactivity. The cyclopentyl moiety provides lipophilic character that may influence membrane permeability and protein binding characteristics. The propanamido linkage creates an amide bond that serves as both a structural bridge and a potential site for hydrogen bonding interactions with biological targets.
Historical Context of 1,2,4-Triazole Chemistry
The historical development of 1,2,4-triazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic chemistry. The triazole name was first coined by Bladin in 1885 to designate the five-membered three nitrogen-containing heterocyclic aromatic ring system. This foundational work established the nomenclature and basic structural understanding that would guide future research in triazole chemistry for more than a century.
Following Bladin's initial discovery, the chemistry of triazoles developed gradually, with significant acceleration occurring alongside the establishment of facile and convenient synthetic techniques. The early synthetic procedures, such as the reaction of formamide with formylhydrazine, initially produced low yields of 1,2,4-triazole. However, subsequent improvements revealed that condensation of formamide with hydrazine sulfate yielded 1,2,4-triazole in average yield, representing a significant advancement in synthetic methodology.
The clinical significance of triazole chemistry emerged prominently with the discovery of antifungal activities of azole derivatives in 1944. This breakthrough led to the systematic investigation of triazole-containing compounds for pharmaceutical applications, ultimately resulting in the development of numerous clinically important drugs. The progression from basic chemical discovery to therapeutic application exemplifies the translational potential inherent in heterocyclic chemistry research.
Table 2: Historical Milestones in 1,2,4-Triazole Development
The evolution of 1,2,4-triazole synthetic methodology has been particularly significant in enabling the preparation of complex derivatives such as this compound. Classical methods including the Einhorn-Brunner reaction and the Pellizzari reaction provided early synthetic routes to triazole derivatives. More recent advances have introduced metal-catalyzed cycloaddition reactions, particularly copper-catalyzed and silver-catalyzed approaches that enable the construction of diversely substituted triazole systems.
The development of unsubstituted 1,2,4-triazole through oxidation of thiosemicarbazide derivatives represents another important synthetic advance. This methodology involves acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3(5)-thiol, with subsequent oxidation by nitric acid or hydrogen peroxide yielding the parent triazole system. These synthetic advances have enabled the preparation of increasingly complex triazole derivatives with enhanced biological activities and improved pharmaceutical properties.
Significance in Chemical Research and Building Block Applications
The significance of this compound in contemporary chemical research stems from its potential as a versatile building block for the synthesis of biologically active compounds. The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, including itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral).
The structural architecture of this compound provides multiple opportunities for medicinal chemistry optimization. The cyclopentyl group contributes lipophilic character that may enhance membrane permeability and influence pharmacokinetic properties. The 1,2,4-triazole heterocycle serves as both a bioisostere for other heterocyclic systems and a metal-coordinating ligand that can interact with biological targets through various mechanisms. The acetic acid functionality provides a polar, ionizable group that can participate in hydrogen bonding and electrostatic interactions with protein targets.
Current applications of functionalized 1,2,4-triazoles in medicinal chemistry demonstrate the broad therapeutic potential of this chemical class. Presently, there are approximately 15 marketed drugs and approximately 50 drug candidates containing the 1,2,4-triazole moiety. Notable examples include Fluconazole and Ribavirin as antifungal and antiviral agents respectively, as well as the 2018 FDA-approved anti-HIV-1 drug Doravirine. These successful clinical applications validate the therapeutic potential of triazole-containing compounds and support continued research into novel derivatives.
Table 3: Marketed Drugs Containing 1,2,4-Triazole Moiety
Beyond pharmaceutical applications, 1,2,4-triazoles have found extensive use in technological applications including corrosion inhibitors, ionic liquids, metal-complexing agents, organic polymers for light-emitting devices, and dendrimers. The deprotonated parent 1,2,4-triazole has recently proven effective as an acyl transfer catalyst, demonstrating the versatility of this heterocyclic system in synthetic chemistry applications. These diverse applications highlight the fundamental importance of triazole chemistry across multiple scientific disciplines.
The building block potential of this compound is enhanced by the presence of multiple reactive sites that can undergo further chemical modification. The carboxylic acid group can participate in amide bond formation, esterification, and other carboxyl-directed transformations. The triazole ring can serve as a ligand for metal coordination or undergo electrophilic and nucleophilic substitution reactions. The cyclopentyl group provides steric bulk and lipophilic character while the amide linkage offers hydrogen bonding capability and potential metabolic stability.
Research Objectives and Scope
The primary research objective in studying this compound centers on understanding its potential as a versatile chemical building block for the development of novel therapeutic agents. The compound's unique structural features, combining the established biological activity of 1,2,4-triazole derivatives with distinctive cyclopentyl and acetic acid functionalities, position it as an attractive scaffold for medicinal chemistry exploration.
Contemporary research in 1,2,4-triazole chemistry demonstrates significant potential for antibacterial activity, with newly synthesized compounds showing growth inhibitory activity against both Gram-positive and Gram-negative bacterial strains. The structural modifications possible with this compound could potentially yield derivatives with enhanced antibacterial properties, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus.
The scope of current triazole research encompasses multiple therapeutic areas beyond traditional antifungal applications. Recent investigations have focused on anticancer activity, with 1,2,3-triazole hybrids showing promise as lead compounds in medicinal chemistry. While this compound contains the 1,2,4-triazole isomer, the structural principles governing anticancer activity may translate across triazole types, suggesting potential applications in oncology research.
Table 4: Research Applications and Therapeutic Targets
The synthetic accessibility of this compound through established triazole chemistry enables systematic structure-activity relationship studies. Recent advances in triazole synthesis methods, including metal-catalyzed cycloaddition reactions and electrochemical approaches, provide multiple pathways for preparing analogs with varied substitution patterns. These synthetic capabilities support comprehensive medicinal chemistry campaigns aimed at optimizing biological activity, selectivity, and pharmaceutical properties.
The research scope also encompasses understanding the fundamental chemical properties that govern the biological activity of triazole-containing compounds. The amphoteric nature of the 1,2,4-triazole ring, with its ability to undergo both protonation and deprotonation, influences molecular interactions with biological targets. The specific geometric arrangement of the cyclopentyl group and acetic acid functionality in this compound may create unique binding profiles that distinguish it from other triazole derivatives.
Properties
IUPAC Name |
2-[cyclopentyl-[3-(1,2,4-triazol-1-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-11(5-6-15-9-13-8-14-15)16(7-12(18)19)10-3-1-2-4-10/h8-10H,1-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQANIURRMBVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)CCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1H-1,2,4-Triazole
A critical step involves regioselective N1-alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent to introduce the propanoyl side chain. Literature reports the use of O-tosyloxazoline derivatives or alkyl halides as alkylating agents in the presence of bases such as potassium carbonate (K2CO3) and phase transfer catalysts like tetrabutylammonium bromide (TBAB) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures (~120 °C) for extended periods (12 hours) to achieve high regioselectivity and yield.
Oxazoline Ring Opening and Protection
Following alkylation, the oxazoline ring is opened under acidic conditions to yield a β-aminoalcohol intermediate. This intermediate is subsequently protected by N-tert-butoxycarbonyl (Boc) groups to stabilize the amine functionality for further transformations.
Amide Bond Formation with Cyclopentylamine
The protected aminoalcohol or its oxidized derivative is then coupled with cyclopentylamine to form the amide bond. This step typically uses coupling reagents such as carbodiimides or activated esters under mild conditions to avoid decomposition of the triazole ring and other sensitive groups.
Oxidation to Acetic Acid Derivative
The final step involves oxidation of the side chain to introduce the acetic acid functionality. Potassium permanganate (KMnO4) is commonly employed for the oxidation of β-aminoalcohols or related intermediates to the corresponding carboxylic acids with high yield and selectivity.
Continuous-Flow Synthesis Approach
Recent advancements include a metal-free, continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a close structural analog, which could be adapted for the title compound. This method offers:
- One-pot, two-step synthesis.
- Atom economy and high selectivity.
- Avoidance of chromatographic purification.
- Safer handling of energetic intermediates.
- Improved yields compared to batch processes.
This continuous-flow methodology involves efficient condensation reactions to build the triazole ring and subsequent functionalization steps under controlled flow conditions, which could be optimized for the cyclopentyl-substituted derivative.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | N1-Alkylation of 1,2,4-triazole | 1H-1,2,4-triazole, O-tosyloxazoline derivative, K2CO3, TBAB, DMF, 120 °C, 12 h | High regioselectivity, ~80-90% yield | Selective N1-alkylation achieved |
| 2 | Oxazoline ring-opening | Acidic medium | β-Aminoalcohol intermediate, 97% yield | Prepares for protection and oxidation |
| 3 | Amine protection | Boc2O, triethylamine, water/dioxane mixture | N-Boc protected aminoalcohol, 80% yield | Stabilizes amine for coupling |
| 4 | Amide bond formation | Cyclopentylamine, coupling reagents (e.g., EDC, DCC) | Amide intermediate | Mild conditions to preserve triazole |
| 5 | Oxidation | KMnO4, aqueous conditions | Carboxylic acid derivative | Efficient oxidation to acetic acid |
| 6 | Purification | Extraction, chromatography (if needed) | Pure target compound | Continuous-flow methods reduce purification |
Chemical Reactions Analysis
Types of Reactions
2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
The compound has been investigated for its antifungal properties, primarily due to the presence of the triazole ring, which is known to inhibit ergosterol synthesis in fungal cell membranes. Preliminary studies indicate that derivatives of this compound exhibit potent activity against various pathogenic fungi, with minimal inhibitory concentrations (MICs) in the low micromolar range.
Anti-inflammatory Properties
Research has highlighted the compound's potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated its ability to modulate cytokine production and significantly reduce inflammatory markers. These findings suggest that it could be beneficial in treating inflammatory diseases.
Neuroscience Applications
The compound's derivatives are also being explored for neuroprotective effects. Initial studies indicate that they may play a role in protecting neuronal cells from damage due to oxidative stress or inflammation.
Environmental Science
Pollutant Degradation
The stability and reactivity of 2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid make it a candidate for environmental remediation efforts. Laboratory-scale studies have shown its effectiveness in catalyzing the breakdown of various organic pollutants, aiding in environmental clean-up initiatives.
Material Science
Synthesis of New Materials
The robustness of the triazole ring allows for the development of new materials with desirable mechanical and thermal properties. Research has focused on synthesizing triazole-containing polymers and composites, which have exhibited enhanced stability and performance suitable for industrial applications.
Mechanism of Action
The mechanism of action of 2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form hydrogen bonds with target proteins, which can inhibit their activity and disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and the amide/acid side chains. Key analogs include:
Key Observations :
- Acid vs. Amide Functionality : Acetic acid derivatives (e.g., ) exhibit metal-coordination properties, whereas amide-containing analogs (e.g., ) show enhanced bioavailability and membrane permeability.
- Biological Activity : The anti-exudative activity of furan-triazole derivatives (e.g., ) suggests that the target compound may also modulate inflammatory pathways, though this requires experimental validation.
Physicochemical Properties
- Solubility : The acetic acid moiety improves aqueous solubility (critical for drug delivery), but the cyclopentyl group may reduce it compared to phenyl or methyl substituents .
- Stability : Triazole-acetic acid derivatives are stable under physiological pH but may degrade under strong acidic/basic conditions .
Biological Activity
2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid (CAS No. 1179749-72-4) is a novel compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed examination of its biological properties, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₈N₄O₃
- Molecular Weight : 266.3 g/mol
- IUPAC Name : 2-[cyclopentyl-[3-(1H-1,2,4-triazol-1-yl)propanoyl]amino]acetic acid
- Appearance : Powder
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general steps include:
- Formation of the triazole ring via cyclization.
- Amide bond formation with cyclopentyl amine.
- Final acetic acid moiety attachment.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial and fungal strains, with minimal inhibitory concentrations (MICs) reported in the low micromolar range. The presence of the triazole ring is crucial as it inhibits ergosterol synthesis in fungi, a key component of their cell membranes .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. In vivo and in vitro assays have shown significant reductions in inflammatory markers, indicating its potential for treating inflammatory diseases by modulating cytokine production.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. Results showed that derivatives maintained high activity levels against both Gram-positive and Gram-negative bacteria as well as fungi, with MIC values ranging from 0.5 to 10 µg/mL depending on the strain tested.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 2 |
| Candida albicans | 5 |
Study 2: Anti-inflammatory Potential
In a separate investigation focusing on its anti-inflammatory effects, researchers utilized animal models to assess the compound's impact on cytokine levels during induced inflammation. The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 70 |
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : Inhibits ergosterol synthesis in fungi.
- Cyclopentyl Group : Enhances lipophilicity and may improve membrane permeability.
- Amide Linkage : Potentially interacts with biological targets involved in inflammatory pathways.
Q & A
Q. Table 1: Representative Synthetic Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | EDC, HOBt, DMF, RT | 75% | >95% | |
| 2 | TFA, CH₂Cl₂, 0°C | 82% | >98% |
Basic Research: How is structural characterization performed for this compound?
Methodological Answer :
Key techniques include:
- NMR Spectroscopy :
- X-ray Crystallography :
- Elemental Analysis :
Advanced Research: How can contradictions in reported biological activity (e.g., antiproliferative vs. no activity) be resolved?
Methodological Answer :
Contradictions may arise due to assay conditions or cellular models. Resolve via:
Dose-Response Curves : Test across concentrations (nM–μM) to identify threshold effects .
Orthogonal Assays : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target protein inhibition) .
Solubility Controls : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .
Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
Advanced Research: What methodologies are used to study its metal ion-binding properties?
Methodological Answer :
The triazole moiety enables chelation of transition metals:
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for Zn²⁺, Cu²⁺, or Fe³⁺ .
X-ray Absorption Spectroscopy (XAS) : Determine coordination geometry (e.g., octahedral vs. tetrahedral) .
Competitive Assays : Displace EDTA-bound metals to assess relative affinity .
Q. Table 2: Metal-Binding Data
| Metal Ion | Kd (μM) | Coordination Sites | Technique | Reference |
|---|---|---|---|---|
| Zn²⁺ | 0.15 | N-triazole, carboxylate | ITC | |
| Cu²⁺ | 0.08 | N-triazole, amide | XAS |
Advanced Research: How can computational modeling predict its enzyme inhibition mechanisms?
Q. Methodological Answer :
Molecular Docking (AutoDock Vina) :
- Use CYP51 (Sterol 14α-demethylase) PDB structure (e.g., 5FSA).
- Identify H-bonds between the triazole group and heme iron .
MD Simulations (GROMACS) :
QM/MM Calculations :
Advanced Research: What strategies address low solubility in pharmacological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
